molecular formula C8H18N2O B1427638 Methyl[1-(morpholin-4-yl)propan-2-yl]amine CAS No. 1250905-70-4

Methyl[1-(morpholin-4-yl)propan-2-yl]amine

Cat. No.: B1427638
CAS No.: 1250905-70-4
M. Wt: 158.24 g/mol
InChI Key: XEAWSOIXAAQONX-UHFFFAOYSA-N
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Description

Methyl[1-(morpholin-4-yl)propan-2-yl]amine is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . This compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Methyl[1-(morpholin-4-yl)propan-2-yl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions .

Safety and Hazards

The safety information for “Methyl[1-(morpholin-4-yl)propan-2-yl]amine” indicates that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[1-(morpholin-4-yl)propan-2-yl]amine typically involves the reaction of morpholine with an appropriate alkylating agent. One common method is the alkylation of morpholine with 2-bromo-1-methylpropane under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl[1-(morpholin-4-yl)propan-2-yl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl[1-(morpholin-4-yl)propan-2-yl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(morpholin-4-yl)propan-2-amine
  • N-Methylmorpholine
  • 4-Morpholineethanamine

Uniqueness

Methyl[1-(morpholin-4-yl)propan-2-yl]amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has a methyl group attached to the nitrogen atom, enhancing its reactivity and interaction with biological targets .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of complex molecules and the study of biological processes.

Properties

IUPAC Name

N-methyl-1-morpholin-4-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8(9-2)7-10-3-5-11-6-4-10/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAWSOIXAAQONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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